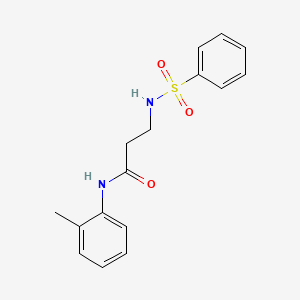![molecular formula C21H16ClN3O2S B2981330 5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 896678-56-1](/img/structure/B2981330.png)
5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is an organic compound. It is used as an intermediate in the synthesis of glyburide . The compound has a molecular weight of 368.84 .
Molecular Structure Analysis
The linear formula of this compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . The InChI string is 1S/C16H17ClN2O4S/c1-23-15-7-4-12 (17)10-14 (15)16 (20)19-9-8-11-2-5-13 (6-3-11)24 (18,21)22/h2-7,10H,8-9H2,1H3, (H,19,20) (H2,18,21,22) .Scientific Research Applications
Synthesis and Biological Activity:
- The compound has been involved in the synthesis of various heterocyclic compounds like pyrimidines and thiazolopyrimidines, which exhibit anti-inflammatory and analgesic activities. These compounds, including similar structures, have shown potential as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
- In cancer research, derivatives have been synthesized for cytotoxicity assessment against various cancer cell lines. This includes the evaluation of compounds for their ability to induce cell cycle arrest and apoptosis in cancerous cells (Hour et al., 2007).
Chemical Structure Analysis and Characterization:
- Detailed chemical analysis of compounds similar in structure to the one has been conducted, revealing insights into their molecular structures, stability, and preferred tautomeric states in solution (Quiroga et al., 1999).
Antimicrobial and Antiviral Activities:
- Research on pyridine derivatives, including compounds with structural similarities, has been carried out to explore their antimicrobial properties. This includes evaluating their effectiveness against various strains of bacteria and fungi, with some compounds demonstrating significant activity (Patel et al., 2011).
- The antiviral potential of benzamide-based aminopyrazoles and their derivatives against influenza A virus (subtype H5N1) has also been investigated. Several synthesized compounds exhibited notable antiviral activities, providing a basis for further exploration in antiviral drug development (Hebishy et al., 2020).
Development of Antihyperglycemic Agents:
- Research involving structurally similar compounds has led to the discovery of new antihyperglycemic agents. This includes the study of benzylthiazolidine diones and their derivatives, highlighting their potential in diabetes mellitus treatment (Nomura et al., 1999).
Mechanism of Action
Target of Action
The primary target of 5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the PI3kα enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in cancer research .
Mode of Action
5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide interacts with its target, the PI3kα enzyme, by inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of the PI3kα enzyme affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting this pathway, the compound can potentially halt the growth and proliferation of cancer cells .
Result of Action
The result of the action of 5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the inhibition of the PI3kα enzyme, leading to disruption of the PI3K/AKT/mTOR pathway . This disruption can potentially lead to the cessation of growth and proliferation of cancer cells .
properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-12-10-13(20-25-17-4-3-9-23-21(17)28-20)5-7-16(12)24-19(26)15-11-14(22)6-8-18(15)27-2/h3-11H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBGGFLOWLUBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B2981248.png)
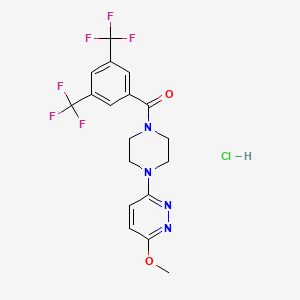
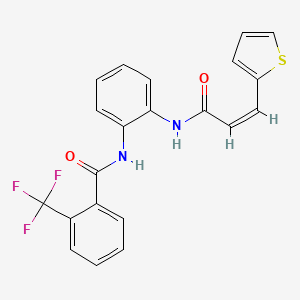
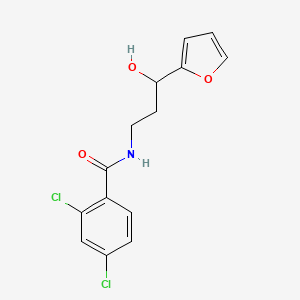
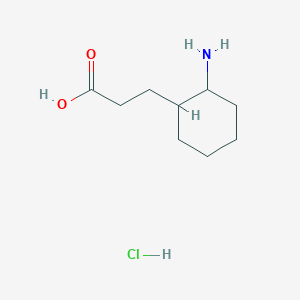

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2981255.png)
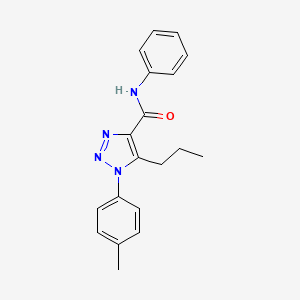

![8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2981265.png)
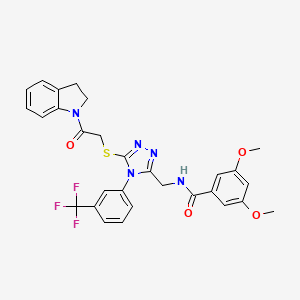
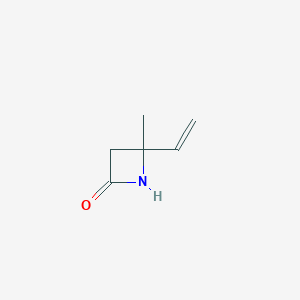
![2-(2,6-Dimethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2981268.png)
